molecular formula C12H19NO2 B13224173 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol

2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol

Katalognummer: B13224173
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: PFCWRTFIVYPSDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a phenol group, an amino group, and a hydroxybutyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol typically involves the reaction of a phenol derivative with an appropriate amine and alcohol under controlled conditions. One common method includes the following steps:

    Starting Materials: Phenol, 1-amino-2-butanol, and an appropriate catalyst.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

    Procedure: The phenol is first activated by a catalyst, followed by the addition of 1-amino-2-butanol. The mixture is stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated phenols or nitrophenols.

Wissenschaftliche Forschungsanwendungen

2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}benzene: Lacks the phenol group, resulting in different reactivity and applications.

    2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}aniline:

Uniqueness: 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

2-[1-(1-hydroxybutan-2-ylamino)ethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-3-10(8-14)13-9(2)11-6-4-5-7-12(11)15/h4-7,9-10,13-15H,3,8H2,1-2H3

InChI-Schlüssel

PFCWRTFIVYPSDM-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NC(C)C1=CC=CC=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.